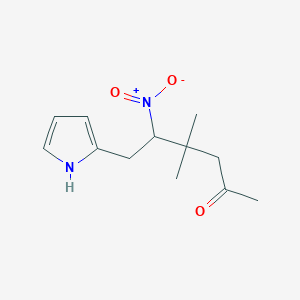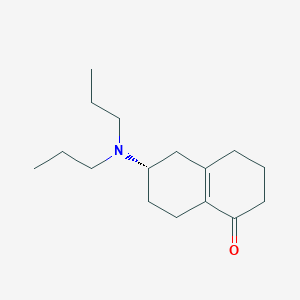![molecular formula C15H22O3 B15165371 Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 180722-69-4](/img/structure/B15165371.png)
Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- typically involves multi-step organic reactions. One common approach is the esterification of heptanoic acid with 4-methoxybenzyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzyme catalysts can also enhance the efficiency and selectivity of the reaction, reducing by-products and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone.
Reduction: Heptanol or other reduced derivatives.
Substitution: Substituted heptanal derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of the research or application.
Vergleich Mit ähnlichen Verbindungen
Heptanal, 2-[(3-methoxyphenyl)methoxy]-(2S)-
Heptanal, 2-[(4-hydroxyphenyl)methoxy]-(2S)-
Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2R)-
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
180722-69-4 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxyphenyl)methoxy]heptanal |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-15(11-16)18-12-13-7-9-14(17-2)10-8-13/h7-11,15H,3-6,12H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
WCIHCKYWBLYDOD-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCC[C@@H](C=O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCC(C=O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
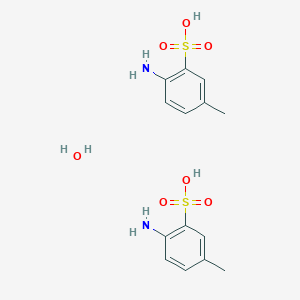
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)

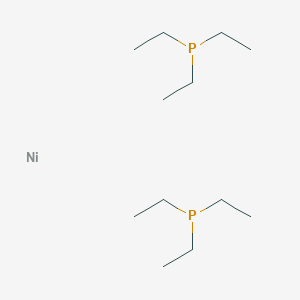
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)
![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)

![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
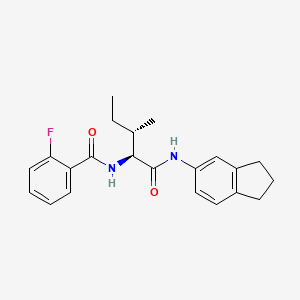
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
